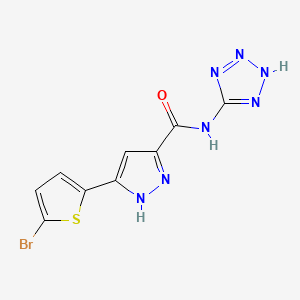![molecular formula C17H13FN2OS B12165730 (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165730.png)
(5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 4-fluorobenzylidene group and a 4-methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding the corresponding thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidinone derivatives
Substitution: Substituted thiazolone derivatives with different functional groups replacing the fluorine atom
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, this compound is being studied for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of key cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-bromobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
What sets (5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one apart from its similar compounds is the presence of the fluorine atom. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. Fluorine’s electronegativity and small size allow it to form strong bonds with carbon, which can enhance the compound’s metabolic stability and bioavailability. This makes this compound a unique and valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H13FN2OS |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI-Schlüssel |
MYSBUFWSBKGNGJ-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12165653.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12165654.png)
![N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165657.png)


![5-(benzyloxy)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B12165668.png)

![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylacetamide](/img/structure/B12165677.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)

![3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165693.png)
![4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)
![3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12165718.png)
